molecular formula C13H15N3O B6167106 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one CAS No. 1020975-37-4

1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one

Cat. No.: B6167106
CAS No.: 1020975-37-4
M. Wt: 229.3
InChI Key:
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Description

1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one is a chemical compound with the molecular formula C13H15N3O It is known for its unique structure, which includes an imidazolidin-2-one ring and an ethynylphenyl group

Preparation Methods

The synthesis of 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one typically involves several steps:

Chemical Reactions Analysis

1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced imidazolidin-2-one derivatives.

    Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazolidin-2-one derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts, depending on the desired reaction. Conditions such as temperature, pressure, and solvent choice play crucial roles in determining the reaction outcomes.

Scientific Research Applications

1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The ethynylphenyl group plays a crucial role in binding to these targets, while the imidazolidin-2-one ring modulates the compound’s overall activity. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one can be compared with other similar compounds, such as:

    1-{2-[(3-phenyl)amino]ethyl}imidazolidin-2-one: This compound lacks the ethynyl group, resulting in different chemical reactivity and biological activity.

    1-{2-[(3-ethynylphenyl)amino]ethyl}benzimidazolidin-2-one: The presence of a benzimidazolidin-2-one ring instead of an imidazolidin-2-one ring alters the compound’s properties and applications.

    1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-4-one: The position of the carbonyl group in the ring structure affects the compound’s stability and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one involves the reaction of 3-ethynylaniline with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with imidazolidine-2-one to yield the final product.", "Starting Materials": [ "3-ethynylaniline", "ethyl chloroformate", "imidazolidine-2-one" ], "Reaction": [ "Step 1: 3-ethynylaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding carbamate.", "Step 2: The carbamate is then reacted with imidazolidine-2-one in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) to yield the final product, 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one." ] }

CAS No.

1020975-37-4

Molecular Formula

C13H15N3O

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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